(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid
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Overview
Description
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: Free amine derivative.
Oxidation: Aldehyde or carboxylic acid derivatives.
Coupling: Peptide-linked products.
Scientific Research Applications
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid: A stereoisomer with different spatial arrangement of atoms.
(2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid: Another stereoisomer with distinct properties.
N-Boc-amino acids: A broader class of compounds with the Boc protecting group attached to various amino acids.
Uniqueness
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. The presence of the methoxy group adds another layer of functionality, making it a valuable intermediate in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2R,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSUOKFUIPMDDX-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544480-14-0 |
Source
|
Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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